[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile
Description
[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile is a halogenated quinoline derivative characterized by a quinoline core substituted with bromine at position 5, chlorine at position 7, and an acetonitrile-functionalized oxy group at position 6. The bromo and chloro substituents introduce steric and electronic effects that influence its reactivity, solubility, and biological activity compared to non-halogenated analogs .
Properties
CAS No. |
88757-52-2 |
|---|---|
Molecular Formula |
C11H6BrClN2O |
Molecular Weight |
297.53 g/mol |
IUPAC Name |
2-(5-bromo-7-chloroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI Key |
BZLFYSAKTRKSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-7-chloroquinolin-8-ol.
Reaction with Acetonitrile: The 5-bromo-7-chloroquinolin-8-ol is reacted with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of the Product: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor for the synthesis of other quinoline derivatives, which are studied for their chemical properties and reactivity.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA synthesis, protein synthesis, and signal transduction.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response. The exact mechanism may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares [(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile with structurally related quinoline-acetonitrile derivatives:
Key Observations :
- Halogenation Effects : The dual halogenation (Br and Cl) in the target compound increases molecular weight by ~130 g/mol compared to the unsubstituted analog, likely reducing solubility in polar solvents like acetonitrile or water .

- Electronic Effects: Bromine and chlorine are electron-withdrawing groups, which may enhance electrophilic reactivity at the quinoline core compared to the electron-donating methyl group in [(5-Methyl-8-quinolinyl)oxy]acetonitrile .
Physicochemical Properties
- Solubility: The dual halogenation is expected to reduce solubility in acetonitrile (40 wt% in typical epoxidation studies ) compared to non-halogenated analogs.
- Thermal Stability: Halogens may increase thermal stability due to stronger C-Br and C-Cl bonds, a feature observed in related bromo- and chloroquinoline derivatives .
Crystallographic and Computational Analysis
- Structural Confirmation : Tools like SHELX and ORTEP are critical for resolving the crystal structure of such halogenated compounds, particularly to assess bond angles and halogen-acetonitrile interactions.
- Limitations: No crystallographic data for the target compound was found in the provided evidence, necessitating further experimental validation.
Biological Activity
Introduction
[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile is a compound belonging to the quinoline family, characterized by its unique structural features including bromine and chlorine substitutions. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is CHBrClNO, indicating the presence of halogen atoms that enhance its reactivity and biological interactions.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors involved in critical cellular processes. The halogen substitutions in its structure contribute to its binding affinity and selectivity towards these targets, which is essential for modulating enzyme function or receptor activity. This modulation can lead to therapeutic effects, particularly in cancer treatment and antimicrobial applications.
Key Molecular Targets
- Enzymes : The compound can inhibit specific enzymes that are crucial for cellular metabolism.
- Receptors : It may bind to receptors that regulate cell signaling pathways, affecting cellular responses.
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects against multidrug-resistant (MDR) cancer cell lines. The compound's ability to reverse MDR mechanisms makes it a promising candidate for enhancing the efficacy of conventional chemotherapy treatments.
Case Study: Multidrug Resistance Reversal
In a study involving human MDR cell lines, this compound demonstrated a significant reduction in P-glycoprotein expression, a key factor in drug resistance. The treatment resulted in a substantial increase in non-P-glycoprotein-expressing cells, suggesting its potential for use in combination therapies to combat resistant cancer phenotypes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its effectiveness was assessed using the agar-well diffusion method, where it exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 25 | PC190723 |
| Escherichia coli | 20 | Kanamycin |
| Pseudomonas aeruginosa | 18 | Penicillin |
These results indicate that this compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The unique halogenation pattern and the presence of an acetonitrile group confer distinct chemical reactivity and biological properties compared to its analogs. This specificity enhances its potential therapeutic applications.
Related Compounds Comparison
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 5-Bromo-7-chloroquinolin-8-ol | Precursor for synthesis | Lacks acetonitrile substitution |
| 7-Bromo-5-chloroquinolin-8-amine | Contains amine instead of ether | Different reactivity profile |
| 8-Hydroxyquinoline | Hydroxyl group at 8-position | Lacks halogen substitution |
| 2-(5-Bromoquinolin-8-yloxy)acetonitrile | Lacks chlorine substitution | Less complex biological interactions |
| 2-(7-Iodoquinolin-8-yloxy)acetonitrile | Contains iodine instead of bromine | Different halogen effects on reactivity |
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and selectivity toward biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

